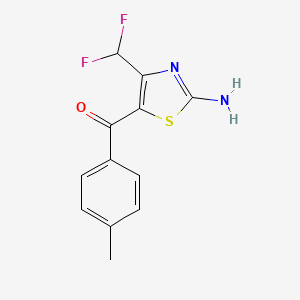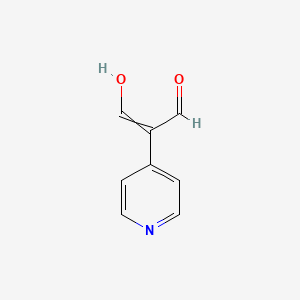![molecular formula C27H15Cl4N3O2 B15148804 2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a phenolic group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol typically involves a series of condensation reactions. One common method includes the reaction of 2,4-dichloro-6-hydroxybenzaldehyde with 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with acridine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine groups can be reduced to amines under suitable conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to activate plant immune responses by interacting with pattern recognition receptors, leading to the activation of defense-related signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol: Another phenyl-imino-methyl-phenol derivative with similar structural features.
2,4-dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol: Shares the phenolic and imine functional groups.
Uniqueness
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is unique due to its complex structure, which includes multiple chlorine atoms and an acridine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C27H15Cl4N3O2 |
|---|---|
Molecular Weight |
555.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]acridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C27H15Cl4N3O2/c28-18-6-16(26(35)22(30)8-18)12-32-20-3-1-14-5-15-2-4-21(11-25(15)34-24(14)10-20)33-13-17-7-19(29)9-23(31)27(17)36/h1-13,35-36H |
InChI Key |
AOYHQNBAFJPXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)C=C21)N=CC5=C(C(=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)
![N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B15148727.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![4-{[(2-{[(3,4-Dimethylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15148807.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)
![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)
